2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione
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Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines can act both as a part of the pharmacophore, interacting directly with the active site of enzymes, and as a convenient building block to achieve the desired conformation and physical properties of pharmaceuticals .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione involves the reaction of piperidine with 2-chloro-1lambda6,2-thiazinane-1,1-dione in the presence of a base to form the desired product.", "Starting Materials": [ "Piperidine", "2-chloro-1lambda6,2-thiazinane-1,1-dione", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add piperidine to a solution of 2-chloro-1lambda6,2-thiazinane-1,1-dione in a suitable solvent", "Add a base to the reaction mixture to facilitate the reaction", "Heat the reaction mixture to a suitable temperature and stir for a period of time", "Cool the reaction mixture and isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] } | |
CAS No. |
1596702-44-1 |
Molecular Formula |
C9H18N2O2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-piperidin-3-ylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)7-2-1-6-11(14)9-4-3-5-10-8-9/h9-10H,1-8H2 |
InChI Key |
VTKYPBBSJMYKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2CCCNC2 |
Purity |
95 |
Origin of Product |
United States |
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